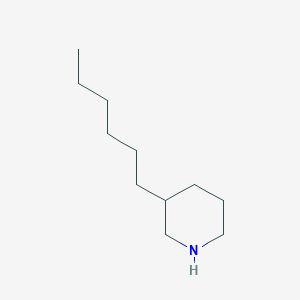
3-Hexylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing five methylene bridges and one amine bridge. The compound has the molecular formula C11H23N and is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexylpiperidine typically involves the alkylation of piperidine with hexyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where piperidine and hexyl halides are reacted in a controlled environment to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hexylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl or aryl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidines.
Scientific Research Applications
3-Hexylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hexylpiperidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, leading to inhibition of cell migration and induction of cell cycle arrest . These interactions help in reducing the survivability of cancer cells and enhancing the efficacy of other therapeutic agents.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom, widely used in pharmaceuticals and organic synthesis.
Pyridine: A six-membered ring with one nitrogen atom, known for its aromatic properties and use in various chemical reactions.
Piperazine: A six-membered ring with two nitrogen atoms, commonly used in medicinal chemistry.
Uniqueness of 3-Hexylpiperidine: this compound stands out due to its unique hexyl substitution, which imparts distinct physicochemical properties and enhances its applicability in various research and industrial domains. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
3-hexylpiperidine |
InChI |
InChI=1S/C11H23N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h11-12H,2-10H2,1H3 |
InChI Key |
NYTHXDHDPRNOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid](/img/structure/B13285950.png)
![4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B13285953.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate](/img/structure/B13285966.png)
![tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13285974.png)
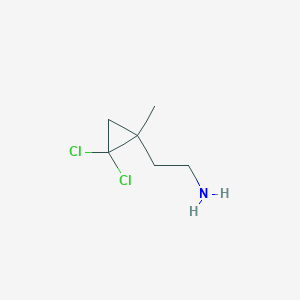
![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)
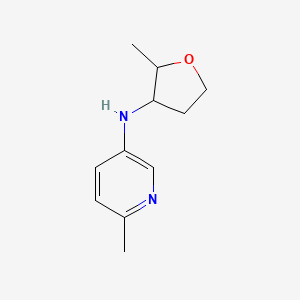

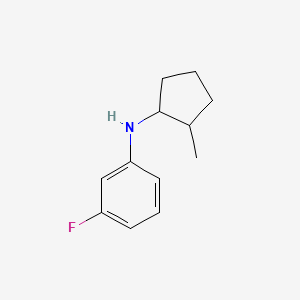
![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)
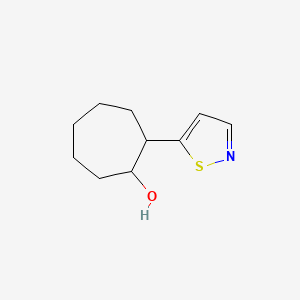
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)

amine](/img/structure/B13286049.png)
